4-(1,3-benzothiazol-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazol-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzothiazole moiety, a hydroxy group, a methylphenyl group, and a morpholinopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Construction of the Pyrrol-2-one Core: This involves the condensation of a suitable diketone with an amine, followed by cyclization.
Introduction of the Hydroxy and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Morpholinopropyl Side Chain: This step typically involves nucleophilic substitution reactions where the morpholine ring is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals, particularly in targeting specific proteins or pathways.
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with active sites of enzymes, while the morpholinopropyl side chain can enhance binding affinity and specificity. The hydroxy and methylphenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzothiazol-2-ylcarbonyl)-3-hydroxy-5-phenyl-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the methyl group on the phenyl ring.
4-(1,3-Benzothiazol-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(propyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the morpholine ring.
Uniqueness
The presence of the morpholinopropyl side chain and the methyl group on the phenyl ring distinguishes this compound from its analogs, potentially offering unique binding properties and biological activities.
This detailed overview provides a comprehensive understanding of 4-(1,3-benzothiazol-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C26H27N3O4S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
3-(1,3-benzothiazole-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H27N3O4S/c1-17-7-9-18(10-8-17)22-21(23(30)25-27-19-5-2-3-6-20(19)34-25)24(31)26(32)29(22)12-4-11-28-13-15-33-16-14-28/h2-3,5-10,22,31H,4,11-16H2,1H3 |
InChI Key |
RHZYSYFAGLESBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.